![molecular formula C24H40BNO5 B1466947 Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate CAS No. 1318792-82-3](/img/structure/B1466947.png)
Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate
Descripción general
Descripción
Tert-butyl compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups are significant intermediates in the synthesis of various derivatives . They are often used in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, to create carbon-carbon bonds .
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions . The structure of the synthesized compound is usually confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular structure and perform crystallographic and conformational analysis .
Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds, which is a key step in the synthesis of various organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, such as FTIR, ^1H NMR, ^13C NMR, and MS . The molecular weight of a similar compound, tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, is 404.31 .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds, including crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirmed by MS and 1 HNMR, highlights the compound's significance in pharmaceutical research (Kong et al., 2016).
Electrochromic and Fluorescent Nanoparticles
The compound's derivatives have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of fluorescent nanoparticles. These particles exhibit high quantum yields and brightness, essential for applications in bioimaging and sensors (Fischer, Baier, & Mecking, 2013).
Crystal Structure and Physicochemical Properties
Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another derivative, has provided insights into its crystal structure and physicochemical properties. The study used X-ray diffraction and density functional theory (DFT) to analyze its molecular structure, confirming the compound's potential for further chemical modifications and applications (Ye et al., 2021).
Polymer and Material Science Applications
The compound's derivatives have been incorporated into polymers for electrochromic cells, demonstrating the potential for smart material applications. These polymers are soluble in common organic solvents, making them suitable for film deposition and electronic devices (Beaupré, Dumas, & Leclerc, 2006).
Antimicrobial Activity
Tert-butyl carbazate derivatives have shown antimicrobial activity, indicating the compound's relevance in developing new antimicrobial agents. The synthesis of these derivatives and their activity against various microbes highlight the potential for medical and pharmaceutical applications (Ghoneim & Mohamed, 2013).
Safety and Hazards
Direcciones Futuras
The future directions for research on these compounds could involve further exploration of their use as intermediates in the synthesis of various derivatives . They could also be studied for their potential applications in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .
Propiedades
IUPAC Name |
tert-butyl N-(3-methoxypropyl)-N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40BNO5/c1-22(2,3)29-21(27)26(17-10-18-28-8)16-9-11-19-12-14-20(15-13-19)25-30-23(4,5)24(6,7)31-25/h12-15H,9-11,16-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHTUGLWUZUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN(CCCOC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



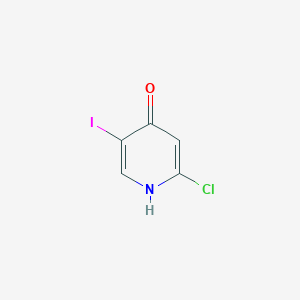
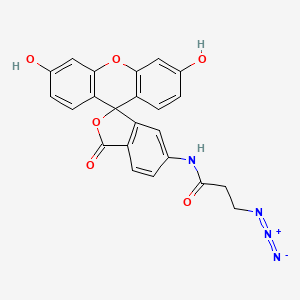
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
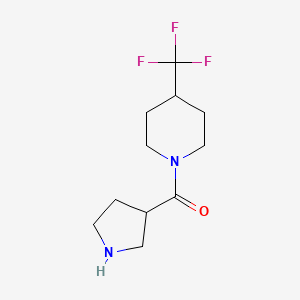
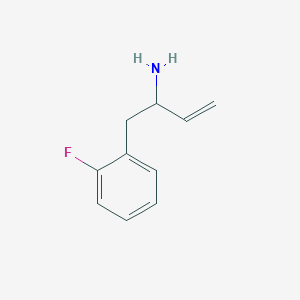
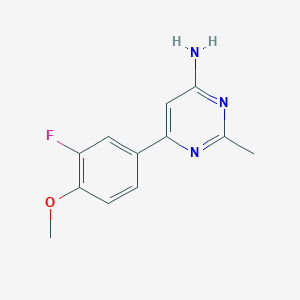
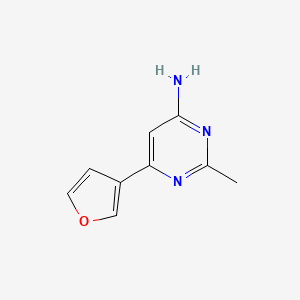
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)
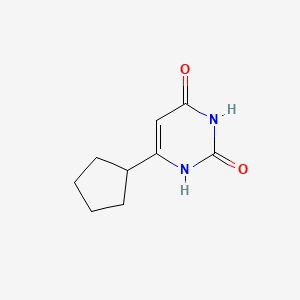
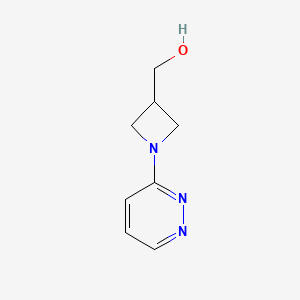
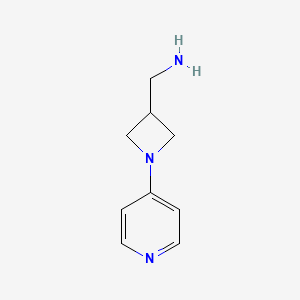
![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)